
Diphenylphosphinic isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylphosphinic isocyanate is an organic compound that contains both phosphinic and isocyanate functional groups. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenylphosphinic isocyanate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with sodium cyanate under controlled conditions. The reaction typically occurs in an organic solvent such as benzene or toluene, and the temperature is maintained at around 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods due to the hazardous nature of phosgene. One such method includes the thermal decomposition of carbamates, which involves the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of the resulting carbamate to produce the isocyanate .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenylphosphinic isocyanate undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form diphenylphosphinic acid and carbon dioxide.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions typically occur under mild conditions, often at room temperature, and may require the presence of a catalyst to enhance the reaction rate .
Major Products Formed
The major products formed from reactions with this compound include diphenylphosphinic acid, urethanes, and ureas. These products are valuable intermediates in the synthesis of various polymers and other organic compounds .
Wissenschaftliche Forschungsanwendungen
Diphenylphosphinic isocyanate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of diphenylphosphinic isocyanate involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group (−NCO) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates, urethanes, and ureas, depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the isocyanate group and its ability to form stable products with nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diphenylphosphinic isocyanate include:
Phenyl isocyanate: Contains a single isocyanate group and is used in similar reactions.
Diphenylphosphinic chloride: Contains a phosphinic chloride group and is a precursor to this compound.
Toluene diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
Uniqueness
This compound is unique due to the presence of both phosphinic and isocyanate functional groups, which allows it to participate in a broader range of chemical reactions compared to compounds with only one of these functional groups. This dual functionality makes it a versatile and valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
6779-62-0 |
|---|---|
Molekularformel |
C13H10NO2P |
Molekulargewicht |
243.20 g/mol |
IUPAC-Name |
[isocyanato(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C13H10NO2P/c15-11-14-17(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H |
InChI-Schlüssel |
KQFVBCBYFLCHQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




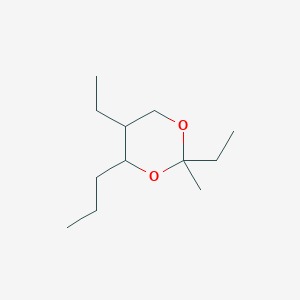
![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)



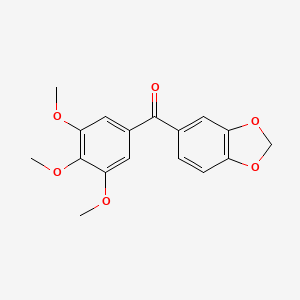
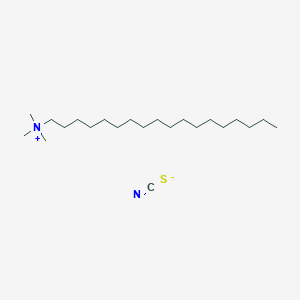
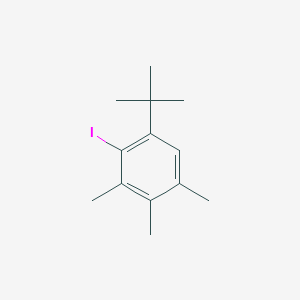
![(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14730334.png)
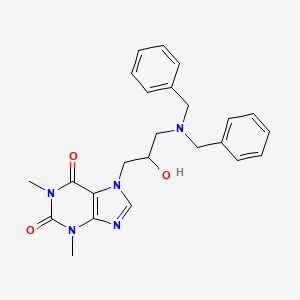

![1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene](/img/structure/B14730362.png)
